

# Advanced Chemoselectivity: The N-Allyloxy-N-Methylamide System

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## Compound of Interest

Compound Name: *O-Allyl-N-methylhydroxylamine hydrochloride*

CAS No.: 76564-17-5

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## A Technical Guide to "Allyl-Weinreb" Amides in Total Synthesis

### Executive Summary

In complex molecule synthesis, the N-methoxy-N-methylamide (Weinreb amide) is the gold standard for converting carboxylic acid derivatives into ketones and aldehydes without over-addition. However, the methoxy group is chemically inert, often becoming a "dead end" functionality.

This guide details the N-allyloxy-N-methylamide (Allyl-Weinreb amide). This variant retains the chemoselective acylation properties of the parent Weinreb amide but introduces the O-allyl moiety as a versatile functional handle. This modification allows for three distinct synthetic vectors:

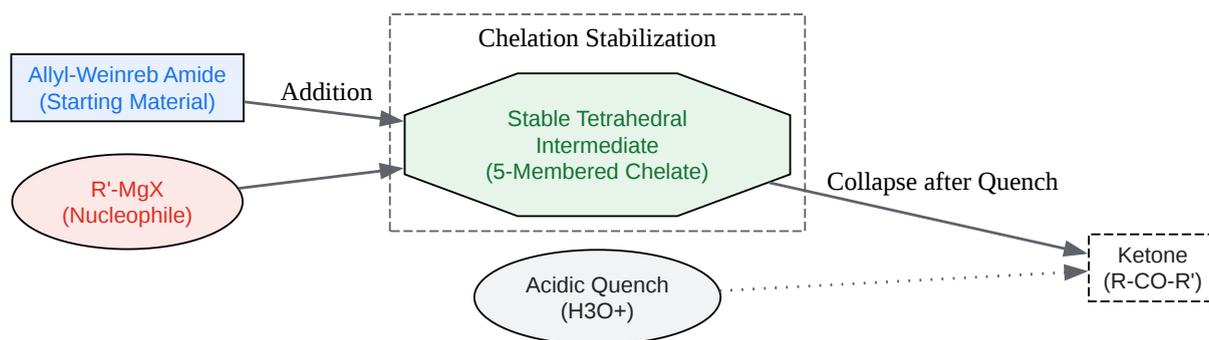
- Standard Nucleophilic Acyl Substitution (Ketone synthesis).
- Palladium-Catalyzed Deallylation (Access to hydroxamic acids).
- Ring-Closing Metathesis (RCM) (Formation of cyclic N-alkoxy lactams).

## Part 1: Structural Fundamentals & Mechanistic Advantage

The utility of the Allyl-Weinreb amide rests on the stability of its metal-chelated tetrahedral intermediate. Unlike standard esters, which collapse to ketones that are more reactive than the starting material (leading to tertiary alcohols), the Allyl-Weinreb amide forms a stable 5-membered chelate with the metal cation ( $Mg^{2+}$  or  $Li^+$ ).

### The Chelation-Control Mechanism

The O-allyl group does not interfere with the chelation geometry required for stability. The intermediate remains stable at low temperatures until an acidic quench destroys the chelate, releasing the ketone.



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Figure 1: The stable chelation model prevents over-addition of the nucleophile. The O-allyl group (part of the leaving group upon collapse) remains intact during the addition phase.

## Part 2: Divergent Synthetic Applications[1]

The primary advantage of the Allyl-Weinreb amide over the Methoxy variant is the orthogonality of the allyl group.

### 1. Ketone Synthesis (Standard Mode)

- Reagent: Grignard (RMgX) or Organolithium (RLi).
- Mechanism: Formation of stable intermediate

Hydrolysis.

- Outcome: Clean conversion to ketones.

## 2. Hydroxamic Acid Synthesis (Deallylation Mode)

Hydroxamic acids are potent metalloprotease inhibitors. Converting a standard Weinreb amide (N-OMe) to a hydroxamic acid (N-OH) is chemically difficult. The N-O-Allyl bond, however, can be cleaved under mild, neutral conditions using Pd(0).

- Reagent: Pd(PPh<sub>3</sub>)<sub>4</sub> (cat), Scavenger (e.g., N,N-dimethylbarbituric acid).
- Mechanism:

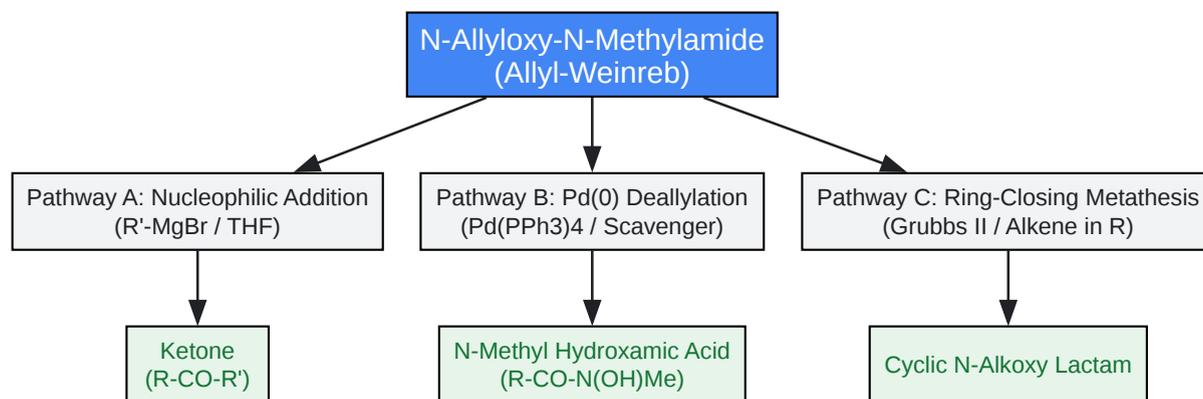
-allyl palladium complex formation

Nucleophilic scavenging.

## 3. Cyclic N-Alkoxy Lactams (Metathesis Mode)

If the acyl chain contains a terminal alkene, the O-allyl group participates in Ring-Closing Metathesis (RCM).

- Reagent: Grubbs II or Hoveyda-Grubbs II catalyst.
- Outcome: Formation of 5-, 6-, or 7-membered cyclic hydroxamic acid derivatives.



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Figure 2: The divergent reactivity profile of N-allyloxy-N-methylamides.

## Part 3: Experimental Protocols

### Protocol A: Synthesis of N-Allyloxy-N-Methylamide

Precursor Synthesis: This protocol assumes the use of the commercially available or pre-synthesized N-allyloxy-N-methylamine hydrochloride.

Reagents:

- Carboxylic Acid substrate (1.0 equiv)
- N-Allyloxy-N-methylamine HCl (1.2 equiv)
- EDC·HCl (1.5 equiv)
- HOBT (1.5 equiv)
- N-Methylmorpholine (NMM) (3.0 equiv)
- Dichloromethane (DCM) (0.1 M concentration)

Procedure:

- Dissolve the carboxylic acid in anhydrous DCM under Argon.
- Add NMM, HOBt, and EDC·HCl sequentially at 0°C.
- Stir for 15 minutes to activate the acid.
- Add N-allyloxy-N-methylamine HCl.
- Allow the mixture to warm to room temperature and stir for 12 hours.
- Workup: Dilute with DCM, wash with 1N HCl, sat. NaHCO<sub>3</sub>, and brine. Dry over MgSO<sub>4</sub>.
- Purification: Flash column chromatography (typically Hexanes/EtOAc).

## Protocol B: Grignard Addition (Ketone Synthesis)

Reagents:

- Allyl-Weinreb Amide (1.0 equiv)
- Grignard Reagent (R-MgBr) (1.2 - 1.5 equiv)
- THF (anhydrous)

Procedure:

- Dissolve the amide in anhydrous THF and cool to 0°C (Note: -78°C is often unnecessary for Weinreb amides unless the substrate is extremely fragile, but 0°C is standard to control exotherm).
- Add the Grignard reagent dropwise over 10 minutes.
- Monitor by TLC (usually complete within 1-2 hours).
- Quench: Carefully add 1N HCl (or sat. NH<sub>4</sub>Cl) at 0°C. Crucial: The acid hydrolysis breaks the stable metal chelate.
- Extract with Et<sub>2</sub>O or EtOAc.

## Protocol C: Palladium-Catalyzed Deallylation

### Reagents:

- Allyl-Weinreb Amide (1.0 equiv)
- Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%)
- N,N-Dimethylbarbituric acid (NDMBA) (3.0 equiv) [Scavenger]
- DCM (degassed)

### Procedure:

- Dissolve the amide and NDMBA in degassed DCM.
- Add Pd(PPh<sub>3</sub>)<sub>4</sub> under an inert atmosphere.
- Stir at 30°C for 2–6 hours.
- Solvent evaporation followed by flash chromatography yields the N-hydroxy-N-methylamide.

## Part 4: Comparative Data Analysis

Table 1: Chemoselectivity of Allyl-Weinreb vs. Standard Esters

| Feature                | Standard Ester (R-CO-OMe)        | Weinreb Amide (N-OMe)          | Allyl-Weinreb (N-OAllyl)       |
|------------------------|----------------------------------|--------------------------------|--------------------------------|
| Reaction with RMgX     | Forms 3° Alcohol (Over-addition) | Forms Ketone (Single addition) | Forms Ketone (Single addition) |
| Intermediate Stability | Unstable (Collapses immediately) | Stable (Chelated)              | Stable (Chelated)              |
| Deprotection to N-OH   | Impossible                       | Difficult / Harsh Conditions   | Facile (Pd-catalyzed)          |
| Metathesis Activity    | None                             | None                           | Active (RCM partner)           |

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